molecular formula C15H11Cl2IN2OS B4779974 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide

2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide

Cat. No. B4779974
M. Wt: 465.1 g/mol
InChI Key: GISVCWSZXQMAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide, also known as ML-233, is a small molecule compound that has been synthesized for scientific research purposes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide has been shown to have anti-inflammatory effects in vitro and in vivo. In addition, 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide has been shown to have cytotoxic effects on cancer cells, as well as neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide is that it has shown potential as a therapeutic agent for multiple diseases, which makes it a promising compound for further research. However, one limitation of 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide. One direction is to investigate its potential as an anti-inflammatory agent in animal models of inflammation. Another direction is to investigate its potential as a treatment for cancer and neurodegenerative diseases in animal models. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide and to design experiments to investigate its effects.

Scientific Research Applications

2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide has been synthesized for scientific research purposes and has been used in various studies to investigate its potential as a therapeutic agent. 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-5-iodobenzamide has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases.

properties

IUPAC Name

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2IN2OS/c1-8-11(16)3-2-4-13(8)19-15(22)20-14(21)10-7-9(18)5-6-12(10)17/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISVCWSZXQMAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]-5-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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